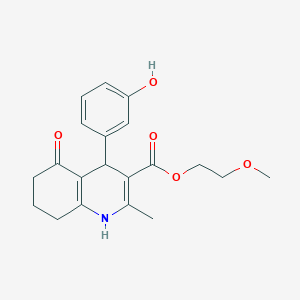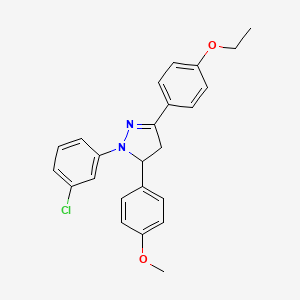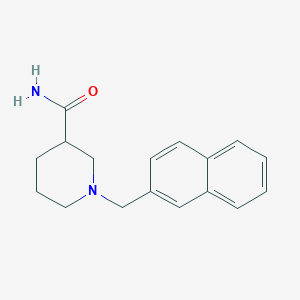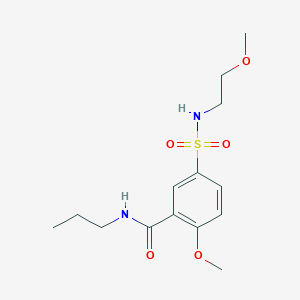![molecular formula C14H23NO4 B5108079 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5108079.png)
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with a complex structure that includes both ether and amino functionalities. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to yield 2-[2-(3-methoxyphenoxy)ethoxy]ethanol. Finally, this compound is reacted with methylamine under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares similar ether and amino functionalities but lacks the methoxyphenoxy group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains similar ether linkages but differs in the substitution pattern on the aromatic ring.
Uniqueness
2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Propiedades
IUPAC Name |
2-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-15(6-8-16)7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,16H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMKSDUDWCCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![N-(2-fluorophenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B5108008.png)


![[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5108033.png)

![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B5108058.png)


![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-hydroxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)
